molecular formula C7H5FO5S B6176190 3-[(fluorosulfonyl)oxy]benzoic acid CAS No. 1796596-42-3

3-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B6176190
CAS No.: 1796596-42-3
M. Wt: 220.18 g/mol
InChI Key: GITIUVRLICWVQV-UHFFFAOYSA-N
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Description

3-[(Fluorosulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C7H5FO5S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .

Preparation Methods

The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scaling up. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the product.

Chemical Reactions Analysis

3-[(Fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile used in the substitution reaction.

Scientific Research Applications

3-[(Fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(fluorosulfonyl)oxy]benzoic acid involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the formation of stable conjugates. The molecular targets include amino groups on proteins and nucleophilic sites on nucleic acids. The pathways involved in these reactions are typically those associated with nucleophilic substitution and click chemistry .

Comparison with Similar Compounds

Similar compounds to 3-[(fluorosulfonyl)oxy]benzoic acid include:

The uniqueness of this compound lies in its specific reactivity and the position of the fluorosulfonyl group, which influences its chemical behavior and applications.

Properties

CAS No.

1796596-42-3

Molecular Formula

C7H5FO5S

Molecular Weight

220.18 g/mol

IUPAC Name

3-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

GITIUVRLICWVQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O

Purity

95

Origin of Product

United States

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